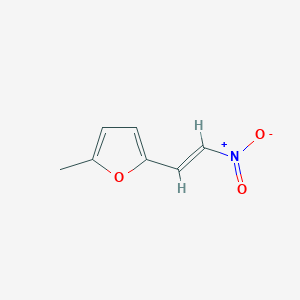
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Übersicht
Beschreibung
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is an organic compound with the chemical formula C10H6BrNO3 . It is a heterocyclic organic compound and is considered an important intermediate compound commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is complex and usually requires a multi-step reaction . A common preparation method is to react 2-hydroxyquinoline with bromoacetic acid, followed by treatment with alkali to obtain the desired product .Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES stringC1=CC2=C (C=C1Br)C (=O)C (=CN2)C (=O)O . The InChI key for this compound is GIUZUAUCCUFVKW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.06 g/mol . It has a boiling point of 412.1°C at 760 mmHg and a flash point of 203°C . The density of the compound is 1.804g/cm³ . It has 4 H-Bond acceptors and 2 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids have been studied for their role as biocatalyst inhibitors, impacting microbial processes by damaging cell membranes and decreasing internal pH levels. This understanding aids in developing engineered microbes with increased tolerance for industrial chemical production, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Spin Label Amino Acids in Peptide Studies
The study of spin label amino acids, like TOAC, in peptides provides insights into peptide secondary structure and dynamics. This research demonstrates the utility of carboxylic acid derivatives in understanding peptide behavior, which has implications for drug design and biomolecular research (Schreier et al., 2012).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) and their structure-activity relationships have been extensively reviewed, showcasing their potential as antioxidants. This research underlines the medicinal chemistry applications of carboxylic acid derivatives in designing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Carboxylic Acids in Liquid-Liquid Extraction
The application of carboxylic acids in liquid-liquid extraction (LLX) for recovering carboxylic acids from aqueous streams is crucial for bio-based plastic production. This highlights the role of carboxylic acids in environmental engineering and sustainable manufacturing processes (Sprakel & Schuur, 2019).
Cinnamic Acid Derivatives as Anticancer Agents
The review of cinnamic acid derivatives emphasizes their significant potential as anticancer agents. This area of research illustrates the therapeutic applications of carboxylic acid derivatives in oncology, pointing to the diversity of medical applications for these compounds (De, Baltas, & Bedos-Belval, 2011).
Wirkmechanismus
The mechanism of action of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the context in which this compound is used, such as in the synthesis of drugs, dyes, and bioactive compounds .
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPOIYLPPJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488161 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61588-11-2 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)
![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)




![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)